![molecular formula C15H16ClNOS B2946090 2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 747411-58-1](/img/structure/B2946090.png)
2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound with the molecular formula C15H15ClNOS. It is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI string for this compound isInChI=1S/C15H13ClF3NO/c1-9-6-13 (14 (21)8-16)10 (2)20 (9)12-5-3-4-11 (7-12)15 (17,18)19/h3-7H,8H2,1-2H3 . This provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and spectral properties. The molecular weight of this compound is 315.72 g/mol . Other physical and chemical properties would need to be determined experimentally or predicted using appropriate computational methods.Wirkmechanismus
Indole Derivatives
The compound is an indole derivative, a class of compounds known for their wide range of biological activities. Indole derivatives have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . They also play a significant role in cell biology .
Thiadiazoles
The compound also contains a thiadiazole ring. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DM-235 is that it has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This makes it a potentially useful compound for the treatment of a range of diseases. However, one limitation of DM-235 is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in the treatment of specific diseases.
Zukünftige Richtungen
There are several future directions for the research on DM-235. One area of research could be the optimization of the synthesis method for DM-235, with the aim of improving the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of DM-235, with the aim of identifying specific targets for the compound. Finally, further studies could be conducted to investigate the potential therapeutic applications of DM-235, with the aim of identifying specific diseases that could be treated with the compound.
Synthesemethoden
The synthesis of DM-235 involves the reaction of 2,5-dimethyl-1-(3-methylthiophenyl)-1H-pyrrole-3-carbaldehyde with chloroacetyl chloride in the presence of a base. This reaction results in the formation of DM-235 as a white crystalline solid with a melting point of 131-133°C.
Wissenschaftliche Forschungsanwendungen
DM-235 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been the anti-inflammatory effects of DM-235. Studies have shown that DM-235 can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This suggests that DM-235 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the analgesic effects of DM-235. Studies have shown that DM-235 can reduce pain in animal models of inflammatory pain and neuropathic pain. This suggests that DM-235 may have potential as a treatment for chronic pain conditions.
Finally, DM-235 has also been investigated for its antitumor effects. Studies have shown that DM-235 can inhibit the growth of cancer cells in vitro and in animal models. This suggests that DM-235 may have potential as a treatment for cancer.
Eigenschaften
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCADDANSFWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)

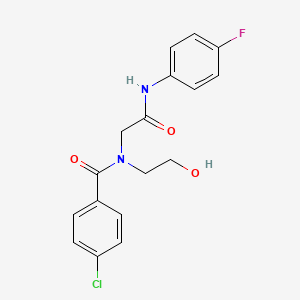
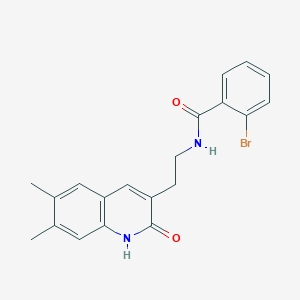
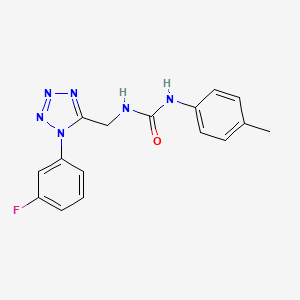
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2946016.png)
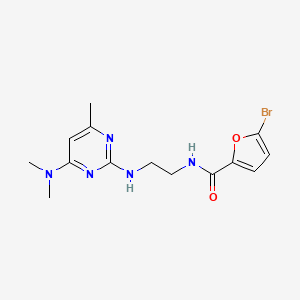

![N-(benzo[d][1,3]dioxol-5-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2946022.png)
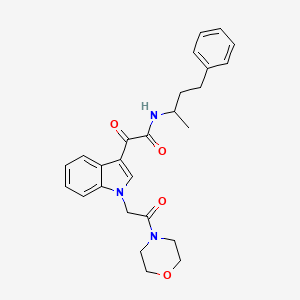
![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)
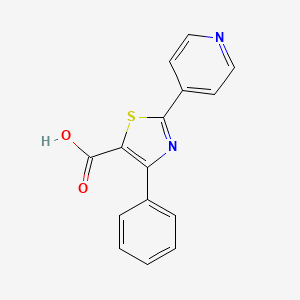
![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)